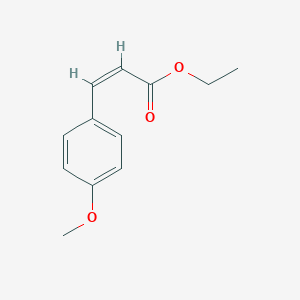
4-Metoxicinnamonato de etilo
Descripción general
Descripción
El metoxicinamato de etilo, también conocido como p-metoxicinamato de etilo, es un compuesto orgánico con la fórmula molecular C₁₂H₁₄O₃. Es un éster formado a partir del ácido metoxicinámico y el etanol. Este compuesto se encuentra comúnmente en diversas plantas, particularmente en los rizomas de Kaempferia galanga, y es conocido por su agradable fragancia y sus posibles propiedades terapéuticas .
Aplicaciones Científicas De Investigación
El metoxicinamato de etilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como material de partida para la síntesis de diversos compuestos orgánicos.
Biología: Estudiado por sus posibles propiedades antiinflamatorias y antioxidantes.
Mecanismo De Acción
El metoxicinamato de etilo ejerce sus efectos principalmente a través de la inhibición de la activación de NFκB. Actúa como un inhibidor de la fosforilación de p38 y Akt en la serina 473, inhibiendo así la transcripción dependiente de NFκB. Este mecanismo es particularmente relevante en sus efectos anti-metástasis y quimiosensibilizantes en las células cancerosas .
Compuestos similares:
Metoxicinamato de octilo:
Ácido p-metoxicinámico: El ácido padre del metoxicinamato de etilo, utilizado en diversas síntesis químicas.
Singularidad: El metoxicinamato de etilo es único debido a su doble función como agente absorbente de rayos UV en formulaciones cosméticas y como agente terapéutico potencial en el tratamiento del cáncer. Su capacidad para inhibir la activación de NFκB lo diferencia de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-Methoxycinnamate has been found to inhibit COX-1 and COX-2 in vitro, with IC50s of 1.12 and 0.83 μM, respectively . This suggests that Ethyl 4-Methoxycinnamate interacts with these enzymes and inhibits their activity, potentially influencing biochemical reactions within the body.
Cellular Effects
In cellular contexts, Ethyl 4-Methoxycinnamate has been shown to significantly reduce DENV-2 infection, virion production, and viral protein synthesis in HepG2 and A549 cells . It also reduces DENV-2-induced cytokines (IL-6 and TNF-α) and chemokines (RANTES and IP-10), indicating inhibition of NF-κB activation .
Molecular Mechanism
The molecular mechanism of Ethyl 4-Methoxycinnamate involves its interaction with COX-1 and COX-2 enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and cellular signaling pathways, affecting the overall function of the cell.
Temporal Effects in Laboratory Settings
Over time, the effects of Ethyl 4-Methoxycinnamate have been observed to decrease in laboratory settings . In the mid-2000s, the levels for Ethyl 4-Methoxycinnamate ranged between 3.3 and 72 ng/g dw. In 2017, a maximum concentration ten times lower was observed .
Dosage Effects in Animal Models
In animal models, Ethyl 4-Methoxycinnamate has been shown to have dose-dependent effects. At a dose of 60 mg/kg, it reduces IL-1 and TNF-α production and inhibits granuloma formation in a rat model of cotton pellet-induced granuloma formation .
Metabolic Pathways
Given its inhibitory effects on COX-1 and COX-2, it may influence prostaglandin synthesis, a metabolic pathway these enzymes are involved in .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El metoxicinamato de etilo se puede sintetizar mediante la esterificación del ácido p-metoxicinámico con etanol en presencia de un catalizador ácido como el ácido sulfúrico. La reacción generalmente implica calentar los reactivos bajo condiciones de reflujo para facilitar el proceso de esterificación .
Métodos de producción industrial: En entornos industriales, la producción de metoxicinamato de etilo a menudo implica el uso de métodos de cromatografía líquida de alta resolución (HPLC) y análisis cromatográfico en capa fina de alta resolución (HPTLCS) para garantizar la pureza y la calidad del producto final . Estos métodos son respetuosos con el medio ambiente y cumplen con los principios de la química analítica verde.
Análisis De Reacciones Químicas
Tipos de reacciones: El metoxicinamato de etilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar ácidos carboxílicos correspondientes.
Reducción: Puede reducirse para formar derivados alcohólicos.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo metoxi.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Generalmente se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden utilizar en condiciones básicas.
Principales productos formados:
Oxidación: Ácido p-metoxicinámico.
Reducción: p-Metoxi fenilpropanol.
Sustitución: Diversos cinamatos sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Octyl methoxycinnamate:
p-Methoxycinnamic acid: The parent acid of ethyl methoxycinnamate, used in various chemical syntheses.
Uniqueness: Ethyl methoxycinnamate is unique due to its dual role as both a UV-absorbing agent in cosmetic formulations and a potential therapeutic agent in cancer treatment. Its ability to inhibit NFκB activation sets it apart from other similar compounds .
Propiedades
IUPAC Name |
ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNGCHLFKUPGPX-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308962 | |
| Record name | Ethyl (E)-4-methoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24393-56-4, 1929-30-2 | |
| Record name | Ethyl (E)-4-methoxycinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl methoxycinnamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl (E)-4-methoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl p-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL METHOXYCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD418S06XD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49 - 50 °C | |
| Record name | Ethyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of ethyl p-methoxycinnamate (EPMC)?
A1: EPMC is a naturally occurring phenylpropanoid ester primarily found in the rhizomes of plants like Kaempferia galanga (kencur) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Curcuma zedoaria (white turmeric) [, , ].
Q2: How is EPMC typically extracted from plant material?
A2: Several extraction methods have been employed, including:
- Soxhlet extraction: Using solvents like n-hexane [] or ethanol [].
- Supercritical fluid extraction (SFE): Employing carbon dioxide as a solvent [, , ].
- Water distillation: Providing high purity EPMC suitable for fresh and dried herbs [].
Q3: What is the molecular formula and weight of EPMC?
A3: * Molecular formula: C12H14O3 * Molecular weight: 206.24 g/mol
Q4: What spectroscopic techniques are used to characterize EPMC?
A4: EPMC is commonly characterized using:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR provide detailed structural information [, , , ].
- Infrared (IR) spectroscopy: Offers insights into functional groups present in the molecule [, ].
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify EPMC in plant extracts [, , , , , ].
- Ultraviolet-Visible (UV-Vis) spectrophotometry: Helps determine the compound's absorbance/transmittance properties and quantify its concentration [, ].
Q5: What are the reported biological activities of EPMC?
A5: EPMC exhibits a range of biological activities, including:
- Anti-inflammatory: Shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity [, , , , , , ].
- Anti-angiogenic: Inhibits the formation of new blood vessels, potentially useful in cancer treatment [, , ].
- Anti-fungal: Effective against various fungal strains, including Trichophyton rubrum and Aspergillus niger [, , ].
- Anti-cancer: Demonstrates cytotoxic activity against various cancer cell lines, including melanoma and breast cancer cells [, , , , ].
- Anti-nematodal: Toxic to certain nematodes, offering potential as a bio-pesticide [, , ].
- Anti-paresthesia: Reduces parathrin-induced head shaking in mice, suggesting a potential role in treating abnormal skin sensations [].
Q6: How does EPMC exert its anti-inflammatory effect?
A6: EPMC primarily acts by inhibiting the activity of cyclooxygenase-2 (COX-2) [, , , , , , ]. COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, EPMC reduces prostaglandin synthesis, thereby suppressing inflammation.
Q7: What is the mechanism of action of EPMC in inhibiting angiogenesis?
A7: EPMC has been shown to inhibit angiogenesis by interacting with tyrosine kinase []. Tyrosine kinases are enzymes involved in various cellular processes, including cell growth and angiogenesis. By inhibiting tyrosine kinase activity, EPMC disrupts the signaling pathways involved in blood vessel formation.
Q8: Has the structure-activity relationship (SAR) of EPMC been investigated?
A8: Yes, several studies have investigated the impact of structural modifications on EPMC's activity [, , , ]. For instance:
- Replacing the ester group with an amide group generally reduces anti-inflammatory activity [].
- Introducing a nitrostyrene group can retain or enhance anti-inflammatory activity [].
- Modifications at the phenyl ring can impact anti-cancer activity, with 2-hydroxybenzohydrazide showing promising results [].
Q9: How stable is EPMC under various conditions?
A9: While EPMC demonstrates stability under various conditions, specific data on its stability profile is limited in the provided research. Research suggests a potential for degradation during vacuum drying [].
Q10: What strategies have been explored to improve EPMC's solubility and bioavailability?
A10: One promising approach involves encapsulating EPMC in hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex []. This complexation significantly enhances EPMC's solubility in water and improves its dissolution rate, potentially leading to enhanced bioavailability.
Q11: Are there any known toxicity concerns associated with EPMC?
A11: While generally considered safe for traditional uses, comprehensive toxicity studies are limited in the provided research.
Q12: What analytical methods are used to quantify EPMC?
A12: Common analytical techniques for EPMC quantification include:
- Thin-layer chromatography (TLC) densitometry: Used to determine EPMC content in plant extracts [].
- High-performance liquid chromatography (HPLC): Employed to measure EPMC concentration, especially after extraction or purification [].
Q13: Has computational chemistry been used to study EPMC?
A13: Yes, computational methods like molecular docking have been used to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


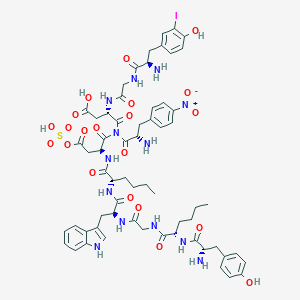
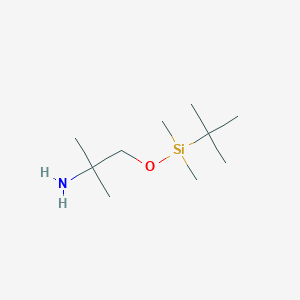
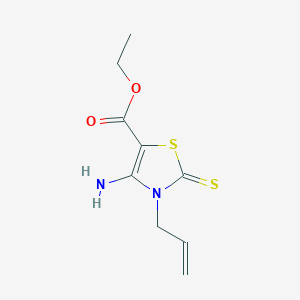
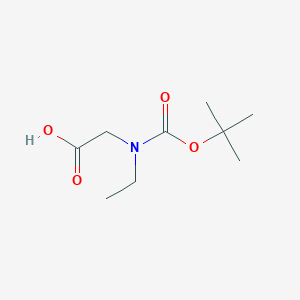



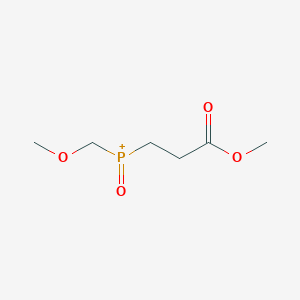
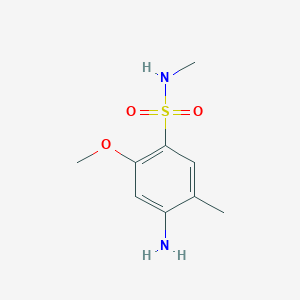

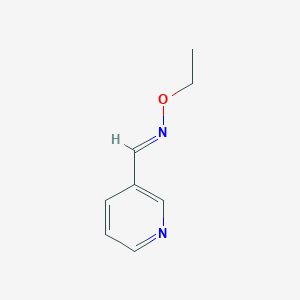


![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)
